Palmitoylglycine

GPR132 G2A receptor N-acylamide

PalGly is the optimal GPR132 reference agonist—not a generic N-acyl glycine. Unlike N-arachidonoyl glycine (GPR18-selective), PalGly potently activates GPR132/TRPC5, validated in F-11 calcium influx (EC50 5.5 µM) and in vivo electrophysiology (0.43 µg). Cryo-EM structure with GPR132 supports structure-based drug design. High-affinity P450 BM-3 substrate with 1.65 Å crystal structure aids CYP engineering. Enriched 100-fold in skin vs. anandamide; essential for quantitative lipidomics. Choose PalGly for target specificity and experimental reproducibility.

Molecular Formula C18H35NO3
Molecular Weight 313.5 g/mol
CAS No. 2441-41-0
Cat. No. B051302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalmitoylglycine
CAS2441-41-0
SynonymsN-palmitoyl glycine
N-palmitoylglycine
Molecular FormulaC18H35NO3
Molecular Weight313.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NCC(=O)O
InChIInChI=1S/C18H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(20)19-16-18(21)22/h2-16H2,1H3,(H,19,20)(H,21,22)
InChIKeyKVTFEOAKFFQCCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Palmitoylglycine (CAS 2441-41-0) for Scientific Procurement: Key Differentiators Among N-Acyl Glycines


Palmitoylglycine (N-palmitoyl glycine; PalGly) is a saturated C16:0 N-acyl glycine that functions as an endogenous lipid signaling molecule [1]. It is structurally distinct from unsaturated analogs and is enzymatically regulated by fatty acid amide hydrolase (FAAH), with up-regulation observed in FAAH knockout mice [2]. Unlike N-arachidonoyl glycine, which activates GPR18, PalGly demonstrates a distinct receptor activation profile and does not signal through GPR18 [1].

Why N-Acyl Glycine Substitution Is Not Straightforward: Receptor Selectivity Dictates Experimental Outcomes for Palmitoylglycine


The N-acyl glycine family exhibits divergent receptor activation profiles, making simple substitution between analogs problematic for reproducible research. N-arachidonoyl glycine potently activates GPR18 and produces antinociceptive and anti-inflammatory effects via this receptor, whereas PalGly does not interact with GPR18 [1]. Instead, PalGly activates GPR132 (G2A) and TRPC5, while unsaturated analogs such as N-linoleoylglycine and N-oleoylglycine display measurably lower potency at GPR132 [2]. In sensory neuron assays, structural requirements for calcium influx are strict: even minor acyl chain modifications alter efficacy [1]. Consequently, procurement decisions based solely on class membership without considering these quantitative differences risk experimental irreproducibility and misattribution of biological effects.

Quantitative Differentiation Evidence: Palmitoylglycine Versus Closest N-Acyl Glycine Analogs


GPR132 Activation Potency: Palmitoylglycine Surpasses All Other N-Acyl Glycines

In a systematic potency ranking at the human GPR132 (G2A) receptor, PalGly demonstrates the highest activity among all tested N-acyl glycines and endogenous lipid activators [1]. The rank order places PalGly ahead of the oxidized fatty acid 9-HODE and significantly above unsaturated analogs including N-oleoylglycine and N-arachidonoylglycine [1].

GPR132 G2A receptor N-acylamide lipid signaling GPCR

Calcium Influx EC50 in F-11 Sensory Neuron Model

PalGly induces transient calcium influx in the PTX-sensitive, DRG-like F-11 cell line with an EC50 value of 5.5 µM [1]. While direct EC50 data for other N-acyl glycines in this identical F-11 calcium influx assay are not systematically reported in the same study, the strict structural requirements demonstrated in this assay indicate that acyl chain modifications alter efficacy [1].

calcium influx DRG F-11 cells sensory neuron EC50

Heat-Evoked Nociceptive Neuron Firing Inhibition In Vivo

PalGly demonstrates potent inhibition of heat-evoked firing of nociceptive neurons in the rat dorsal horn in vivo [1]. The effective dose for this in vivo response is 0.43 µg injected into rat hindpaw . This functional endpoint distinguishes PalGly from other N-acyl glycines that lack comparable in vivo electrophysiological characterization in the same model system [1].

nociception pain dorsal horn in vivo electrophysiology

Cytochrome P450 BM-3 Substrate Affinity: Palmitoylglycine Outperforms Free Fatty Acids

In the bacterial cytochrome P450 BM-3 (CYP102A1) model system, PalGly demonstrates substrate binding characteristics that exceed those of palmitic acid and other fatty acid substrates [1]. The crystal structure of the P450 BM-3 heme domain in complex with PalGly has been solved at 1.65 Å resolution, revealing a direct bidentate ion pair with arginine 47 [2].

P450 BM-3 CYP102A1 substrate affinity structural biology enzymology

Endogenous Tissue Abundance Relative to Anandamide (AEA)

Quantitative tissue distribution studies in rat reveal that PalGly is endogenously produced and accumulates in skin and spinal cord at concentrations that exceed those of the canonical endocannabinoid anandamide (AEA) . PalGly is up-regulated in FAAH knockout mice, confirming its regulation by this key endocannabinoid-system enzyme [1].

endogenous lipid tissue distribution lipidomics anandamide FAAH

Priority Application Scenarios for Palmitoylglycine Procurement Based on Quantitative Evidence


GPR132 (G2A) Receptor Pharmacology and Deorphanization Studies

PalGly is the most potent endogenous N-acyl glycine activator of GPR132 identified to date, exceeding the activity of 9-HODE, N-linoleoylglycine, N-oleoylglycine, and N-arachidonoylglycine [1]. This potency advantage makes PalGly the optimal reference agonist for GPR132 functional assays, antagonist screening campaigns, and receptor deorphanization efforts. Its cryo-EM structure in complex with GPR132 has been determined, providing atomic-level detail for structure-based drug design [2].

Sensory Neuron Calcium Signaling and Nociception Research

PalGly is validated in both in vitro calcium influx assays (F-11 cells, EC50 = 5.5 µM) and in vivo electrophysiology (heat-evoked firing inhibition in rat dorsal horn at 0.43 µg) [1][2]. These orthogonal datasets across cellular and whole-animal models establish PalGly as a functionally characterized tool for dissecting N-acyl glycine-mediated modulation of sensory neuron excitability and nociceptive processing.

Cytochrome P450 BM-3 Structural Biology and Substrate Engineering

PalGly serves as a high-affinity substrate for P450 BM-3, with binding affinity exceeding that of any other known substrate and a turnover number higher than palmitic acid [1]. Its 1.65 Å resolution crystal structure with the P450 BM-3 heme domain provides a robust experimental framework for studies of substrate-induced conformational changes, water-mediated catalysis, and protein engineering of cytochrome P450 enzymes [1].

Endogenous Lipidomics and FAAH-Regulated Pathway Analysis

PalGly is endogenously enriched in rat skin (100-fold higher than anandamide) and spinal cord, with levels regulated by FAAH [1][2]. For lipidomics investigations of skin biology, spinal nociceptive processing, or FAAH-dependent metabolic pathways, PalGly represents a quantitatively significant endogenous species whose procurement as an analytical standard enables accurate quantification and pathway mapping in biological samples.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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